molecular formula C15H15NO2S B14034185 2-(Benzylthio)ethyl nicotinate CAS No. 101952-53-8

2-(Benzylthio)ethyl nicotinate

Cat. No.: B14034185
CAS No.: 101952-53-8
M. Wt: 273.4 g/mol
InChI Key: NOCMOMLHYMVNAN-UHFFFAOYSA-N
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Description

2-(Benzylthio)ethyl nicotinate is an organic compound that combines the structural features of benzylthio and nicotinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with benzylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the ethyl nicotinate.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but requires careful handling of reagents and control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)ethyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in nicotinate can be reduced to an amine under suitable conditions.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)ethyl nicotinate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, facilitating their selective extraction. In biological systems, it may interact with receptors such as the 5-HT1A receptor, influencing neurotransmission pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylthio)ethyl nicotinate is unique due to the presence of both benzylthio and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

101952-53-8

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

2-benzylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2S/c17-15(14-7-4-8-16-11-14)18-9-10-19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2

InChI Key

NOCMOMLHYMVNAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCOC(=O)C2=CN=CC=C2

Origin of Product

United States

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